KQ4X9Nxt85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide (KQ4X9Nxt85) is a synthetic organic molecule with potential applications in various scientific fields. It is characterized by its complex structure, which includes an indole ring, an oxazolidinone moiety, and a hydroxyacetyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Oxazolidinone Moiety: This step typically involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Attachment of the Hydroxyacetyl Group: This can be achieved through a nucleophilic addition reaction where a hydroxyacetyl group is introduced to the indole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyacetyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the indole ring, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetyl group can yield a ketone, while reduction of the oxazolidinone ring can produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Preliminary studies may focus on its ability to modulate biological pathways involved in diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism by which N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)propionamide
- N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)butyramide
Uniqueness
The uniqueness of N-(((5S)-3-((2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydro-1H-indol-5-yl)-2-oxo-1,3-oxazolidin-5-yl)methyl)acetamide lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
312305-71-8 |
---|---|
Molecular Formula |
C17H21N3O5 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[(2R)-1-(2-hydroxyacetyl)-2-methyl-2,3-dihydroindol-5-yl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C17H21N3O5/c1-10-5-12-6-13(3-4-15(12)20(10)16(23)9-21)19-8-14(25-17(19)24)7-18-11(2)22/h3-4,6,10,14,21H,5,7-9H2,1-2H3,(H,18,22)/t10-,14+/m1/s1 |
InChI Key |
HDMFLVKMZWDAQK-YGRLFVJLSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(N1C(=O)CO)C=CC(=C2)N3C[C@@H](OC3=O)CNC(=O)C |
Canonical SMILES |
CC1CC2=C(N1C(=O)CO)C=CC(=C2)N3CC(OC3=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.